N-(4-EThenylphenyl)methanesulfonamide

Polymer Chemistry Material Science Vesicular Imaging

Choose N-(4-Ethenylphenyl)methanesulfonamide for polymer research requiring a polymerizable sulfonamide building block. This monomer uniquely combines a vinyl group for radical copolymerization with a methanesulfonamide moiety that provides hydrogen-bonding capability and tunable solubility. Unlike non-polymerizable aryl sulfonamides, it can be directly incorporated into copolymer backbones, enabling high-MW polymers (800,000–1,200,000 Da) with intrinsic viscosities of 1–1.9 dL/g. Ideal for vesicular imaging films, functional coatings, and advanced material design where traditional sulfonamides fail.

Molecular Formula C9H11NO2S
Molecular Weight 197.26 g/mol
Cat. No. B8129171
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-EThenylphenyl)methanesulfonamide
Molecular FormulaC9H11NO2S
Molecular Weight197.26 g/mol
Structural Identifiers
SMILESCS(=O)(=O)NC1=CC=C(C=C1)C=C
InChIInChI=1S/C9H11NO2S/c1-3-8-4-6-9(7-5-8)10-13(2,11)12/h3-7,10H,1H2,2H3
InChIKeyQNUQHPBJAMOBIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Ethenylphenyl)methanesulfonamide: A Polymerizable Sulfonamide Building Block for Specialty Materials


N-(4-Ethenylphenyl)methanesulfonamide (CAS 62814-33-9) is a polymerizable monomer belonging to the N-(vinylphenyl)sulfonamide class. Its structure comprises a methanesulfonamide group (-SO₂-NH-CH₃) attached to the para position of a styrene (4-ethenylphenyl) moiety [1]. This dual functionality enables the compound to participate in both vinyl addition polymerization and sulfonamide derivatization. Key computed properties include a molecular weight of 197.25 g/mol, XLogP3 of 1.7, and a topological polar surface area of 54.6 Ų [2]. The compound serves primarily as a specialty monomer for producing high-molecular-weight polymers used in vesicular imaging and advanced materials applications [3].

Why N-(4-Ethenylphenyl)methanesulfonamide Cannot Be Replaced by Generic Aryl Sulfonamides in Material Science


Generic substitution with non-polymerizable sulfonamides fails to meet the requirements of advanced material synthesis. N-(4-Ethenylphenyl)methanesulfonamide provides a unique combination of a vinyl group for radical polymerization and a sulfonamide moiety that imparts specific hydrogen-bonding and solubility characteristics to the resulting polymers [1]. Unlike simple aryl sulfonamides that lack the 4-ethenyl substituent, this compound can be directly incorporated as a comonomer into polymer backbones, enabling the creation of functional copolymers with tailored properties [2]. The molecular weight and inherent viscosity ranges achieved (800,000–1,200,000 Da; 1–1.9 dL/g) are specifically linked to this monomer's polymerization behavior under standard free-radical conditions, parameters that non-vinyl analogs cannot replicate [3].

Quantitative Differentiation: Head-to-Head Comparisons of N-(4-Ethenylphenyl)methanesulfonamide


Polymerizability vs. Non-Vinyl Sulfonamide Analogs: Enabling High Molecular Weight Polymer Synthesis

N-(4-Ethenylphenyl)methanesulfonamide undergoes free-radical polymerization to yield homopolymers and copolymers with molecular weights in the range of 800,000 to 1,200,000 Da and inherent viscosities of 1 to 1.9 dL/g (measured at 25°C in DMF) [1]. In contrast, the non-vinyl analog N-(4-ethylphenyl)methanesulfonamide cannot undergo polymerization due to the absence of the vinyl group, rendering it unsuitable for applications requiring polymer matrix formation [2]. The presence of the 4-ethenyl substituent enables copolymerization with styrene and other vinyl monomers, a feature absent in saturated analogs [3].

Polymer Chemistry Material Science Vesicular Imaging

Synthetic Accessibility from 4-Vinylaniline: Defined Reaction Conditions

The compound is synthesized via condensation of 4-vinylaniline with methanesulfonyl chloride in the presence of an acid acceptor (e.g., triethylamine) at 40–100°C [1]. This method uses commercially available starting materials and proceeds under mild conditions. In contrast, the synthesis of the ethynyl analog N-(4-ethynylphenyl)methanesulfonamide requires careful handling of acetylene chemistry and often employs pyridine in dichloromethane at 0°C under nitrogen, presenting additional safety and process constraints .

Organic Synthesis Monomer Preparation Process Chemistry

Copolymer Composition Control: Enabling Tailored Material Properties

Polymers derived from N-(4-ethenylphenyl)methanesulfonamide can be formulated with precisely controlled copolymer compositions. The monomer can be copolymerized with various ethylenically unsaturated monomers to yield copolymers containing 70–100 mole percent of the sulfonamide repeating unit [1]. This compositional control allows fine-tuning of properties such as λmax (≤350 nm) and inherent viscosity (1.4–1.75 dL/g preferred) [2]. Non-polymerizable sulfonamides cannot be integrated into polymer backbones in this manner, precluding such material optimization.

Copolymer Design Material Optimization Vesicular Binders

Validated Application Scenarios for N-(4-Ethenylphenyl)methanesulfonamide Based on Quantitative Evidence


Vesicular Imaging Element Fabrication

The polymer derived from N-(4-ethenylphenyl)methanesulfonamide serves as an effective vesiculating binder in vesicular photographic films. The high molecular weight (800,000–1,200,000 Da) and inherent viscosity (1–1.9 dL/g) of the polymer provide the necessary mechanical integrity and gas permeability to support vesicle formation and stabilization upon thermal development [1]. The λmax ≤350 nm ensures minimal absorption in the visible spectrum, preserving image quality [2].

Synthesis of Functional Copolymers

The monomer is copolymerized with styrene, acrylates, or acrylamides to produce materials with tunable properties. The ability to control the copolymer composition (70–100 mol% sulfonamide units) allows researchers to adjust hydrophilicity, thermal behavior, and optical clarity for specific coating or additive applications [3].

Specialty Monomer for Advanced Material Research

Researchers requiring a polymerizable sulfonamide building block for novel material design can utilize N-(4-ethenylphenyl)methanesulfonamide. Its straightforward synthesis from 4-vinylaniline and methanesulfonyl chloride [4] makes it an accessible entry point for exploring structure-property relationships in sulfonamide-containing polymers.

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